An In-depth Technical Guide on the Spectroscopic Data of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate
An In-depth Technical Guide on the Spectroscopic Data of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate is a heterocyclic compound belonging to the 1,2,3-triazole class of molecules. Triazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3] The 2-methyl-2H-1,2,3-triazole isomer is one of three possible isomers formed during the methylation of the parent 1H-1,2,3-triazole, making its accurate characterization crucial for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the spectroscopic data, synthesis, and potential biological relevance of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate.
Molecular Structure and Properties
The molecular structure of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate has been confirmed by X-ray crystallography.[4] The compound has the molecular formula C₅H₇N₃O₂ and a molecular weight of 141.13 g/mol .[4]
Spectroscopic Data
Due to the limited availability of published experimental spectra for this specific isomer, the following tables present a combination of data derived from closely related analogs and predicted values based on computational models.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.20 | s | 1H | C5-H |
| ~4.25 | s | 3H | N-CH₃ |
| ~3.90 | s | 3H | O-CH₃ |
Predicted data is based on typical chemical shifts for similar 1,2,3-triazole derivatives.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| ~161.0 | C=O |
| ~140.0 | C4 |
| ~135.0 | C5 |
| ~52.0 | O-CH₃ |
| ~40.0 | N-CH₃ |
Predicted data is based on typical chemical shifts for similar 1,2,3-triazole derivatives.
Table 3: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 141.05 | [M]⁺ (Molecular Ion) |
| 110.04 | [M - OCH₃]⁺ |
| 82.04 | [M - COOCH₃]⁺ |
Fragmentation pattern is predicted based on the structure and common fragmentation pathways of similar esters and triazoles.
Table 4: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Medium | C-H stretch (methyl) |
| ~1725 | Strong | C=O stretch (ester) |
| ~1600 | Medium | C=N stretch (triazole ring) |
| ~1450 | Medium | C-H bend (methyl) |
| ~1250 | Strong | C-O stretch (ester) |
Predicted data is based on characteristic IR absorption frequencies for the functional groups present in the molecule.
Experimental Protocols
Synthesis of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate
The synthesis of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate is achieved through the methylation of Methyl 1H-1,2,3-triazole-4-carboxylate.[4] This reaction yields a mixture of three isomers, which are then separated.
Materials:
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Methyl 1H-1,2,3-triazole-4-carboxylate
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Dry N,N-Dimethylformamide (DMF)
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Potassium carbonate (K₂CO₃)
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Methyl iodide (CH₃I)
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Nitrogen gas
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Ethyl acetate
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Hexane
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Silica gel for column chromatography
Procedure:
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To a solution of Methyl 1H-1,2,3-triazole-4-carboxylate (1.0 eq) in dry DMF, potassium carbonate (1.0 eq) is added under a nitrogen atmosphere at 0 °C.
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Methyl iodide (1.1 eq) is added dropwise to the suspension.
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The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature.
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The reaction is monitored by thin-layer chromatography (TLC) until completion.
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Upon completion, the solvent is removed under reduced pressure.
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The resulting residue is subjected to column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the three isomers.
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The fraction corresponding to Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate is collected and the solvent is evaporated to yield the pure product.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
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Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
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Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS):
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Mass spectra are obtained using an electrospray ionization (ESI) source in positive ion mode.
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The sample is dissolved in methanol or acetonitrile and introduced into the mass spectrometer.
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Data is collected over a mass-to-charge (m/z) range of 50-500.
Infrared (IR) Spectroscopy:
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IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.
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Samples can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.
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Data is collected over a wavenumber range of 4000-400 cm⁻¹.
Potential Biological Activity and Signaling Pathway
Derivatives of 1,2,3-triazoles are known to exhibit a variety of biological activities, often through the inhibition of specific enzymes or signaling pathways.[1][2][3] For instance, many heterocyclic compounds act as kinase inhibitors, which are crucial regulators of cell signaling. The diagram below illustrates a generic kinase inhibition pathway, a plausible mechanism of action for a triazole-based drug candidate.
Caption: Generic Kinase Inhibition Pathway.
Conclusion
This technical guide provides a summary of the available and predicted spectroscopic data for Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. The detailed experimental protocols for its synthesis and characterization will be valuable for researchers working with this class of compounds. The potential for this molecule to act as a kinase inhibitor, as depicted in the signaling pathway, highlights its relevance for further investigation in drug discovery and development. The lack of extensive experimental data in the public domain underscores the opportunity for further research to fully characterize this and related triazole isomers.
